An In-depth Technical Guide to 4-Chloroheptane
An In-depth Technical Guide to 4-Chloroheptane
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Chloroheptane, including its chemical identity, physicochemical properties, detailed safety and handling protocols, and a representative synthetic route. The information is intended to support laboratory research and development activities.
Chemical Identification and Properties
4-Chloroheptane is an organic compound classified as a chlorinated hydrocarbon.[1] It consists of a seven-carbon aliphatic chain with a single chlorine atom substituted at the fourth carbon position. Its primary applications are as a solvent and as an intermediate in the synthesis of other chemical compounds.[1]
CAS Number: 998-95-8[1][2][3][4][5]
Molecular Formula: C₇H₁₅Cl[1][2][4][5]
Molecular Weight: 134.65 g/mol [1][3][4][6]
Physicochemical Data
The following table summarizes the key quantitative properties of 4-Chloroheptane. This data is essential for designing experiments, understanding its behavior in various systems, and ensuring safe handling.
| Property | Value | Source(s) |
| Melting Point | -69.5°C (estimate) | [1][4][5] |
| Boiling Point | 152.39°C (estimate) | [1][4][5] |
| 322.1 K (49°C) at 0.028 bar | [2] | |
| Flash Point | 39.2°C | [1] |
| Density | 0.8710 g/cm³ | [1][4][5] |
| Refractive Index | 1.4237 | [1][4][5] |
| Vapor Pressure | 6.54 mmHg at 25°C | [1] |
| Dielectric Constant | 6.54 | [3] |
Safety and Handling
Comprehensive understanding and adherence to safety protocols are critical when working with 4-Chloroheptane.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Chloroheptane is classified as follows:
Hazard Statement:
Precautionary Statements:
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6][7]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves that have been inspected prior to use.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]
Handling and Storage
-
Handling: Handle in a well-ventilated place.[7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[7]
-
Storage: While specific storage temperatures are not consistently provided, general best practices for flammable liquids should be followed. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Protocols: Synthesis of 4-Chloroheptane
A common and effective method for the synthesis of 4-Chloroheptane is the nucleophilic substitution of the hydroxyl group in 4-heptanol (B146996) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The following protocol describes a generalized procedure based on standard organic synthesis methodologies.
Chlorination of 4-Heptanol using Thionyl Chloride
This protocol outlines the conversion of 4-heptanol to 4-Chloroheptane. Thionyl chloride is often used as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.
Reaction Scheme: C₇H₁₆O + SOCl₂ → C₇H₁₅Cl + SO₂ + HCl
Materials:
-
4-Heptanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-heptanol (1.0 eq) in anhydrous diethyl ether or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride (1.1 to 1.5 eq) dropwise via a dropping funnel over a period of 30-60 minutes. Stir the mixture continuously.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly quench the reaction by adding cold water or pouring the mixture over crushed ice to decompose any excess thionyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel.[9][10] Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize HCl), deionized water, and finally with brine.[9][10]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[9][11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloroheptane.
-
Purification: The crude product can be further purified by fractional distillation under reduced pressure to obtain pure 4-Chloroheptane.
Visualized Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of 4-Chloroheptane from 4-heptanol.
Caption: Synthesis workflow for 4-Chloroheptane from 4-heptanol.
References
- 1. Cas 998-95-8,4-CHLOROHEPTANE | lookchem [lookchem.com]
- 2. Heptane, 4-chloro- [webbook.nist.gov]
- 3. 4-chloroheptane [stenutz.eu]
- 4. chemwhat.com [chemwhat.com]
- 5. 4-chloroheptane [chembk.com]
- 6. 4-Chloroheptane | C7H15Cl | CID 34689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
